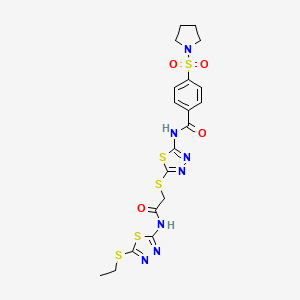

![molecular formula C8H13ClO2S B2877129 Spiro[2.5]octane-2-sulfonyl chloride CAS No. 2168613-14-5](/img/structure/B2877129.png)

Spiro[2.5]octane-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

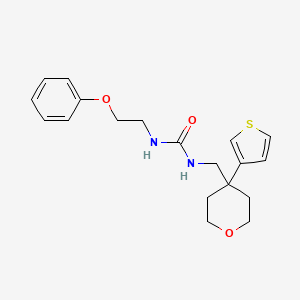

Spiro[2.5]octane-2-sulfonyl chloride is a chemical compound that is related to spiro[3.4]octane-2-sulfonyl chloride . Spiro[2.5]octane is a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, making spirocycles inherently highly 3-dimensional structures .

Applications De Recherche Scientifique

Novel Catalyst Synthesis

A study by Rajabi‐salek, Zolfigol, and Zarei (2018) introduced a sulfonic acid functionalized 1,4-diazabicyclo[2.2.2]octane (DABCO)-based magnetic nanoparticle for the synthesis of spiropyran derivatives, showcasing high reaction yields, short reaction times, and the recyclability of the catalyst (Rajabi‐salek, Zolfigol, & Zarei, 2018).

Advanced Organic Synthesis Techniques

Kerner and Wipf (2021) demonstrated the semipinacol rearrangement of arylsulfonylbicyclo[1.1.0]butanes to produce spiro[3.4]octanes and related spirocycles, which could be further transformed into various compounds, highlighting the compound's role in complex organic syntheses (Kerner & Wipf, 2021).

Spiroisothiazolidine Synthesis

Dobrydnev et al. (2015) reported a method for constructing spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones through the sulfonylation of aminocyclopropane- and aminocyclobutanecarboxylates, revealing a novel pathway for synthesizing isothiazolidine derivatives (Dobrydnev et al., 2015).

Heterogeneous Catalysis for Spiropyran Derivatives

Moosavi‐Zare et al. (2016) described the use of silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride as a nanostructured catalyst for the synthesis of spiropyrans, demonstrating an efficient and green approach to producing these compounds (Moosavi‐Zare et al., 2016).

Fuel Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, indicating the potential of sulfonated compounds in enhancing the performance of fuel cells (Bae, Miyatake, & Watanabe, 2009).

Orientations Futures

Spirocyclic structures, such as Spiro[2.5]octane-2-sulfonyl chloride, have seen a dramatic increase in attention in recent years, especially in the field of drug discovery . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research may focus on the development of new synthetic methodologies and applications of these structures in medicinal chemistry.

Propriétés

IUPAC Name |

spiro[2.5]octane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVNJDKPMCJUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)

![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)

![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)